1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a fluorobenzyl group, and a pyrazolopyridine core
Preparation Methods
One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the assembly of the complex molecular structure.
Chemical Reactions Analysis
1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloropyridazinyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:
- 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone : This compound has a similar chloropyridazinyl group but a different heterocyclic core .
- 1-(6-chloropyridazin-3-yl)-3-methyl-4-(pyridin-4-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one : This compound is closely related in structure but lacks the fluorobenzyl group .
1-(6-chloropyridazin-3-yl)piperidin-4-ol: This compound shares the chloropyridazinyl group but differs in its core structure.
Properties
Molecular Formula |
C24H19ClFN5O2 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-4-[3-[(4-fluorophenyl)methoxy]phenyl]-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C24H19ClFN5O2/c1-14-23-19(12-22(32)27-24(23)31(30-14)21-10-9-20(25)28-29-21)16-3-2-4-18(11-16)33-13-15-5-7-17(26)8-6-15/h2-11,19H,12-13H2,1H3,(H,27,32) |
InChI Key |
AMLVCDUTDZNIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C5=NN=C(C=C5)Cl |
Origin of Product |
United States |
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